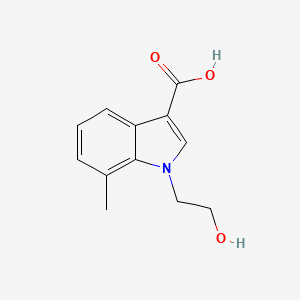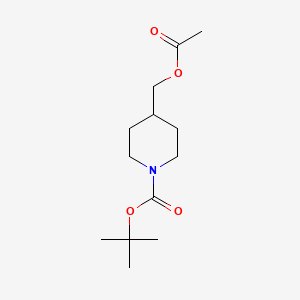![molecular formula C16H22BrNO4 B13842249 tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a phenoxybutyl chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate typically involves the following steps:
Formation of the Phenoxybutyl Chain: The initial step involves the reaction of 2-bromo-3-formylphenol with 4-bromobutylamine to form the phenoxybutyl chain.
Carbamate Formation: The phenoxybutyl chain is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Phenoxybutyl carbamate.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
- tert-Butyl N-[4-(2-bromo-3-hydroxyphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-chloro-3-formylphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-bromo-3-methoxyphenoxy)butyl]carbamate
Comparison:
- tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and biological activity.
- Similar compounds may have different substituents such as hydroxyl, chloro, or methoxy groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H22BrNO4 |
|---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-9-4-5-10-21-13-8-6-7-12(11-19)14(13)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20) |
InChI Key |
OVAANCIPACHIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
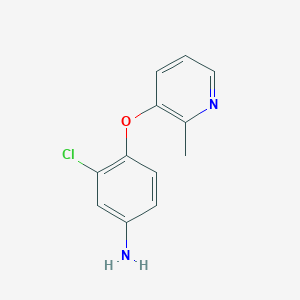
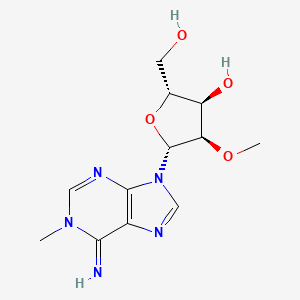
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
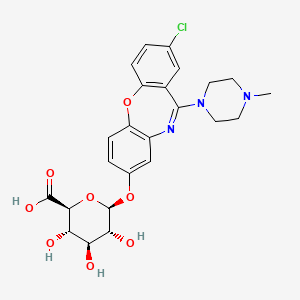
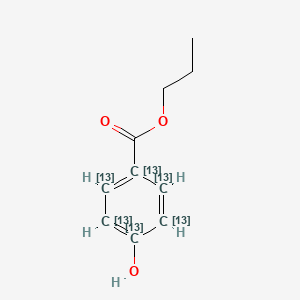
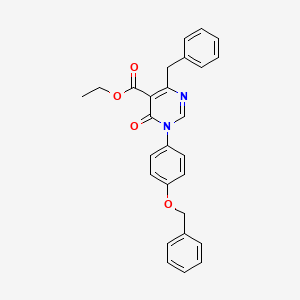

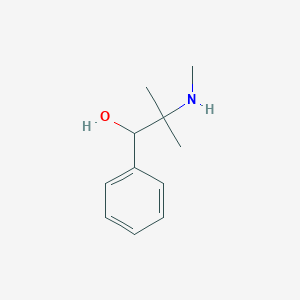

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)

